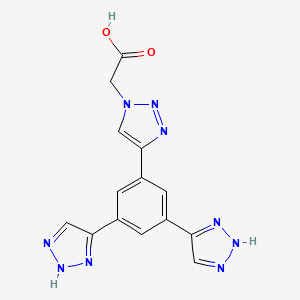

2-(4-(3,5-Di(1H-1,2,3-triazol-4-yl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide 2-(4-(3,5-di(1H-1,2,3-triazol-4-yl)phényl)-1H-1,2,3-triazol-1-yl)acétique est un composé organique complexe qui présente plusieurs cycles triazoles. Les triazoles sont des composés hétérocycliques à cinq chaînons contenant trois atomes d’azote.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’acide 2-(4-(3,5-di(1H-1,2,3-triazol-4-yl)phényl)-1H-1,2,3-triazol-1-yl)acétique implique généralement les étapes suivantes :

Formation des cycles triazoles : Cette étape peut être réalisée par une réaction de cycloaddition de Huisgen, où les azides et les alcynes réagissent pour former des 1,2,3-triazoles.

Couplage des cycles triazoles au cycle phényl : Cette étape implique souvent des réactions de couplage croisé catalysées au palladium.

Introduction du groupe acide acétique : Cette étape peut être réalisée par une réaction de carboxylation, où un précurseur adapté est converti en dérivé acide acétique.

Méthodes de production industrielle : La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Cela pourrait impliquer des réacteurs à écoulement continu et des techniques de purification avancées telles que la chromatographie.

Types de réactions :

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des cycles triazoles.

Réduction : Des réactions de réduction peuvent également se produire, modifiant potentiellement les cycles triazoles ou le groupe phényl.

Substitution : Le composé peut participer à des réactions de substitution, où les groupes fonctionnels sur les cycles triazole ou phényl sont remplacés par d’autres groupes.

Réactifs et conditions courants :

Oxydation : Les oxydants courants incluent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium peuvent être utilisés.

Substitution : Des agents halogénants ou des nucléophiles peuvent être utilisés pour les réactions de substitution.

Produits principaux : Les produits principaux de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des N-oxydes de triazole, tandis que la réduction peut produire des dérivés de triazole partiellement ou totalement réduits.

Chimie :

Catalyse : Le composé peut être utilisé comme ligand en chimie de coordination, formant des complexes avec des métaux qui peuvent agir comme catalyseurs.

Science des matériaux : Il peut être incorporé dans des polymères pour améliorer leurs propriétés thermiques et mécaniques.

Biologie et médecine :

Agents anticancéreux : Des dérivés de ce composé ont montré un potentiel en tant qu’agents anticancéreux en raison de leur capacité à inhiber la prolifération cellulaire.

Agents antimicrobiens : Le composé peut également être modifié pour produire des agents antimicrobiens qui ciblent des agents pathogènes bactériens ou fongiques spécifiques.

Industrie :

Pharmaceutiques : Le composé peut être utilisé comme intermédiaire dans la synthèse de divers produits pharmaceutiques.

Agriculture : Il peut être utilisé dans le développement d’agrochimiques qui protègent les cultures contre les ravageurs et les maladies.

Mécanisme D'action

Le mécanisme par lequel l’acide 2-(4-(3,5-di(1H-1,2,3-triazol-4-yl)phényl)-1H-1,2,3-triazol-1-yl)acétique exerce ses effets dépend de son application spécifique. Par exemple :

Activité anticancéreuse : Le composé peut induire l’apoptose dans les cellules cancéreuses en interagissant avec des cibles moléculaires spécifiques telles que les enzymes impliquées dans la prolifération cellulaire.

Activité antimicrobienne : Il peut perturber la membrane cellulaire des agents pathogènes ou inhiber les enzymes clés nécessaires à leur survie.

Composés similaires :

1,2,4-Triazole : Un dérivé de triazole plus simple présentant des propriétés chimiques similaires.

Benzotriazole : Un autre dérivé de triazole largement utilisé dans les inhibiteurs de corrosion et les solutions antigel.

Unicité : L’acide 2-(4-(3,5-di(1H-1,2,3-triazol-4-yl)phényl)-1H-1,2,3-triazol-1-yl)acétique est unique en raison de ses multiples cycles triazoles et de la présence d’un groupe acide acétique, ce qui peut améliorer sa solubilité et sa réactivité. Cela en fait un composé polyvalent pour diverses applications en chimie, en biologie et dans l’industrie.

Comparaison Avec Des Composés Similaires

1,2,4-Triazole: A simpler triazole derivative with similar chemical properties.

Benzotriazole: Another triazole derivative that is widely used in corrosion inhibitors and antifreeze solutions.

Uniqueness: 2-(4-(3,5-Di(1H-1,2,3-triazol-4-yl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid is unique due to its multiple triazole rings and the presence of an acetic acid group, which can enhance its solubility and reactivity. This makes it a versatile compound for various applications in chemistry, biology, and industry.

Propriétés

Formule moléculaire |

C14H11N9O2 |

|---|---|

Poids moléculaire |

337.30 g/mol |

Nom IUPAC |

2-[4-[3,5-bis(2H-triazol-4-yl)phenyl]triazol-1-yl]acetic acid |

InChI |

InChI=1S/C14H11N9O2/c24-14(25)7-23-6-13(19-22-23)10-2-8(11-4-15-20-17-11)1-9(3-10)12-5-16-21-18-12/h1-6H,7H2,(H,24,25)(H,15,17,20)(H,16,18,21) |

Clé InChI |

WYYBXKLXMUXBJP-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(C=C1C2=NNN=C2)C3=NNN=C3)C4=CN(N=N4)CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(cyclopropylmethyl)-5-[(1R,5S)-3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B11927553.png)

![undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11927557.png)

![4-(difluoromethyl)-5-[4-[(3S,5R)-3,5-dimethylmorpholin-4-yl]-6-[(3R)-3-methylmorpholin-4-yl]-1,3,5-triazin-2-yl]pyridin-2-amine](/img/structure/B11927594.png)